molecular formula C22H16BrN B13914118 4-Bromo-N,N-diphenyl-1-naphthalenamine

4-Bromo-N,N-diphenyl-1-naphthalenamine

Cat. No.: B13914118
M. Wt: 374.3 g/mol
InChI Key: AFFYQFMETFBWIS-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diphenyl-1-naphthalenamine is an organic compound with the molecular formula C22H16BrN It is a derivative of naphthalenamine, where the naphthalene ring is substituted with a bromine atom and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-diphenyl-1-naphthalenamine typically involves the bromination of N,N-diphenyl-1-naphthalenamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the naphthalene ring in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-diphenyl-1-naphthalenamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in the presence of suitable solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenamines depending on the nucleophile used.

    Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.

    Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

4-Bromo-N,N-diphenyl-1-naphthalenamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-diphenyl-1-naphthalenamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and phenyl groups play a crucial role in its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-naphthalenamine: Similar structure but lacks the diphenyl groups.

    N,N-Diphenyl-1-naphthalenamine: Similar structure but lacks the bromine atom.

    4-Bromo-N,N-dimethyl-1-naphthalenamine: Similar structure but with dimethyl groups instead of diphenyl groups.

Uniqueness

4-Bromo-N,N-diphenyl-1-naphthalenamine is unique due to the presence of both bromine and diphenyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C22H16BrN

Molecular Weight

374.3 g/mol

IUPAC Name

4-bromo-N,N-diphenylnaphthalen-1-amine

InChI

InChI=1S/C22H16BrN/c23-21-15-16-22(20-14-8-7-13-19(20)21)24(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H

InChI Key

AFFYQFMETFBWIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C4=CC=CC=C43)Br

Origin of Product

United States

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